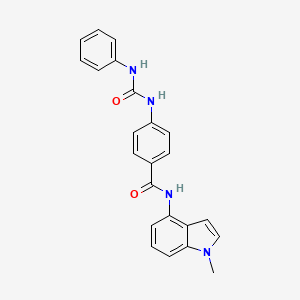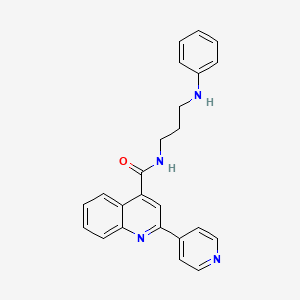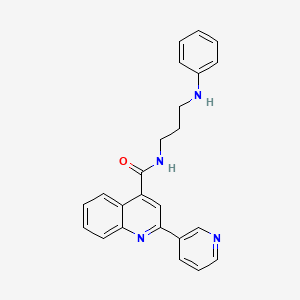
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. MI-773 is a potent and selective inhibitor of the p53-MDM2 interaction, which has been shown to play a critical role in cancer development and progression.
Mécanisme D'action
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide is a potent and selective inhibitor of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that binds to and inhibits p53, a tumor suppressor protein that plays a critical role in cell cycle regulation, apoptosis, and DNA repair. The inhibition of the p53-MDM2 interaction by N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide leads to the activation of the p53 pathway, which results in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth in preclinical models. N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has also been shown to increase the expression of p53 target genes, which play a critical role in cell cycle regulation, apoptosis, and DNA repair. N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been shown to have minimal effects on normal cells, making it a promising therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has several advantages for lab experiments, including its potency and selectivity for the p53-MDM2 interaction, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its minimal effects on normal cells. However, N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide also has some limitations, including its low solubility in water, which can make it difficult to use in some assays, and its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
For N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide research include the identification of biomarkers that can predict response to treatment, the optimization of dosing and scheduling regimens, and the development of combination therapies that can enhance its efficacy. Additionally, the potential for off-target effects and the development of resistance to N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide will need to be carefully monitored and addressed in future studies.
Méthodes De Synthèse
The synthesis of N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide involves a multistep process that starts with the synthesis of the key intermediate, 4-(phenylcarbamoylamino)benzamide. The intermediate is then reacted with 1-methylindole-4-carboxylic acid to produce N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide. The synthesis of N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been optimized to improve the yield and purity of the compound, making it suitable for use in preclinical and clinical studies.
Applications De Recherche Scientifique
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been extensively studied for its potential therapeutic applications in various types of cancer. The inhibition of the p53-MDM2 interaction by N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide leads to the activation of the p53 pathway, which plays a critical role in cell cycle regulation, apoptosis, and DNA repair. N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth in preclinical models.
Propriétés
IUPAC Name |
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-27-15-14-19-20(8-5-9-21(19)27)26-22(28)16-10-12-18(13-11-16)25-23(29)24-17-6-3-2-4-7-17/h2-15H,1H3,(H,26,28)(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJJCIXMQGOKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-[3-oxo-3-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazinyl]propyl]benzenesulfonamide](/img/structure/B7552638.png)
![1-[2-(2-Bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea](/img/structure/B7552639.png)


![4,5-dichloro-1-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7552656.png)
![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-[4-methyl-4-(2-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7552663.png)
![[1-(4-Chlorophenyl)-5-(furan-2-yl)pyrazol-3-yl]-[3-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7552680.png)
![3'-[[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7552688.png)
![N-[[4-(benzimidazol-1-ylmethyl)phenyl]methyl]-4-(4-methyl-2-oxo-1H-imidazol-3-yl)benzamide](/img/structure/B7552691.png)
![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide](/img/structure/B7552696.png)
![N-[[4-(benzimidazol-1-ylmethyl)phenyl]methyl]-1-methyl-2-oxoquinoline-4-carboxamide](/img/structure/B7552698.png)
![3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide](/img/structure/B7552699.png)
![2-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7552718.png)
![2-[4-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]piperidin-1-yl]-N-phenylacetamide](/img/structure/B7552726.png)